Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
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Overview
Description
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a fluorophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate typically involves the esterification of 5-(4-fluorophenyl)-2-methyl-3-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(4-fluorophenyl)-2-methyl-3-furanone.
Reduction: Ethyl 5-(4-fluorophenyl)-2-methyl-3-furanol.
Substitution: 4-bromo-5-(4-fluorophenyl)-2-methyl-3-furoate or 4-chloro-5-(4-fluorophenyl)-2-methyl-3-furoate.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The furan ring contributes to the compound’s stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can be compared with other similar compounds such as:
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate:
Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate: The presence of a methyl group instead of a halogen can alter its chemical behavior and biological interactions.
This compound stands out due to the unique properties conferred by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C14H13FO3 and a molecular weight of approximately 248.25 g/mol. The compound features a furan ring, an ester functional group, and a para-fluorophenyl substituent, which enhances its lipophilicity and metabolic stability. These structural characteristics contribute to its potential as a bioactive compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to various enzymes and receptors, modulating their activity. The furan ring contributes to the compound's stability and bioavailability, making it a promising candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit specific inflammatory pathways, which may provide relief from conditions characterized by inflammation and pain. Experimental data suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Research Findings
Several studies have focused on the biological activity of this compound:
- In vitro studies have demonstrated its ability to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial in mediating inflammation and pain pathways .
- Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets, revealing favorable interactions that enhance its pharmacological profile .
Comparative Analysis
A comparison with similar compounds highlights the unique advantages of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | Chlorine substituent | Moderate antimicrobial properties |
Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate | Bromine substituent | Lower anti-inflammatory effects |
Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate | Methyl substituent | Limited biological activity |
This compound stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and enhances its biological activity compared to other halogenated derivatives .
Case Studies
- Case Study on Antimicrobial Activity : In a study examining various fluorinated compounds, this compound demonstrated superior efficacy against E. coli compared to non-fluorinated analogs. The minimal inhibitory concentration (MIC) was significantly lower than that of similar compounds without fluorine substitution.
- Case Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced edema in animal models by over 50% compared to control groups, indicating its potential as an effective anti-inflammatory agent.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCJNMLONEKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383357 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-83-8 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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